3-deoxy-D-arabino-heptulosonate 7-phosphate

Vue d'ensemble

Description

3-Deoxy-D-arabino-heptulosonate-7-phosphate: is a seven-carbon ulosonic acid found in the shikimic acid biosynthesis pathway. It serves as an intermediate in the production of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This compound plays a crucial role in the metabolic pathways of plants, fungi, and microorganisms, linking central carbon metabolism with the biosynthesis of essential aromatic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is synthesized through the condensation of phosphoenolpyruvate and erythrose-4-phosphate. This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase . The reaction conditions typically involve an aqueous environment with a pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using genetically engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum. These microorganisms are modified to overexpress the enzyme this compound synthase, thereby increasing the yield of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Deoxy-D-arabino-heptulosonate-7-phosphate undergoes several types of chemical reactions, including:

Condensation Reactions: The initial formation of 3-deoxy-D-arabino-heptulosonate 7-phosphate from phosphoenolpyruvate and erythrose-4-phosphate.

Oxidation Reactions: Conversion to 3-dehydroquinate, catalyzed by 3-dehydroquinate synthase.

Common Reagents and Conditions:

Phosphoenolpyruvate and erythrose-4-phosphate: Used as substrates in the initial condensation reaction.

Nicotinamide adenine dinucleotide (NAD): Required as a cofactor in the oxidation reaction to 3-dehydroquinate.

Major Products:

3-Dehydroquinate: Formed from the oxidation of this compound.

Applications De Recherche Scientifique

Chemistry: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is used as a precursor in the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its role in the shikimate pathway and its regulation in different organisms .

Medicine: The compound’s role in the biosynthesis of aromatic amino acids makes it a target for developing herbicides and antibiotics .

Industry: Industrially, 3-deoxy-D-arabino-heptulosonate 7-phosphate is used in the production of aromatic amino acids and their derivatives, which are essential for various applications, including food additives and nutritional supplements .

Mécanisme D'action

3-Deoxy-D-arabino-heptulosonate-7-phosphate exerts its effects through the shikimate pathway. The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form the compound . This reaction is the first committed step in the pathway, leading to the production of chorismate, a precursor for aromatic amino acids . The regulation of this enzyme is crucial for controlling the flow of carbon into the shikimate pathway .

Comparaison Avec Des Composés Similaires

3-Dehydroquinate: An intermediate in the shikimate pathway formed from the oxidation of 3-deoxy-D-arabino-heptulosonate 7-phosphate.

Chorismate: A downstream product in the shikimate pathway that serves as a precursor for aromatic amino acids.

Uniqueness: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is unique due to its role as the first committed step in the shikimate pathway. Its synthesis and regulation are critical for the production of essential aromatic compounds in plants, fungi, and microorganisms .

Activité Biologique

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) is a crucial intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and various secondary metabolites in plants and microorganisms. This pathway is pivotal for producing compounds that play significant roles in plant physiology and human health. The biological activity of DAHP primarily revolves around its synthesis by the enzyme this compound synthase (DAHPS), which catalyzes the first committed step of this pathway.

Enzymatic Function and Regulation

DAHPS catalyzes the reaction between phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to produce DAHP. This reaction is critical as it represents a regulatory point in the shikimate pathway, influencing the flux of carbon into the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Enzyme Isoforms and Cofactor Dependency

Research has identified multiple isoforms of DAHPS in different organisms, including plants like Arabidopsis thaliana and bacteria such as Escherichia coli. Notably, Arabidopsis expresses three isoforms: AthDHS1, AthDHS2, and AthDHS3. Each isoform exhibits distinct regulatory mechanisms:

- AthDHS1 : Highly dependent on manganese (Mn²⁺) and exhibits strict redox sensitivity.

- AthDHS2 : Inhibited by aromatic amino acids (AAAs) like tyrosine and tryptophan, indicating feedback regulation.

- AthDHS3 : Shows resistance to AAAs but is influenced by other metabolites.

Table 1 summarizes the characteristics of these isoforms:

| Isoform | Cofactor Dependency | Feedback Regulation | Expression Level |

|---|---|---|---|

| AthDHS1 | Mn²⁺ | None | High in leaves |

| AthDHS2 | Mn²⁺ | Inhibited by tyrosine | High in seedlings |

| AthDHS3 | Mn²⁺ | Inhibited by chorismate | Moderate |

Structural Insights

The structural analysis of DAHPS has revealed a tetrameric architecture with distinct regulatory domains that facilitate allosteric inhibition. For instance, studies have shown that binding of downstream products like chorismate can stabilize interactions between catalytic and regulatory domains, thereby modulating enzyme activity. This finding is critical for understanding how plants adapt their metabolic pathways in response to varying nutrient availability.

Case Studies

- Arabidopsis thaliana Regulation : A study characterized recombinant AthDHS enzymes and demonstrated that young seedlings are hypersensitive to AAAs due to high expression levels of AthDHS2. Conversely, mature leaves primarily express AthDHS1, which does not exhibit similar sensitivity, highlighting developmental regulation within the plant.

- Escherichia coli Feedback Mechanism : Research on E. coli's AroF isoenzyme showed that mutations could confer resistance to feedback inhibition by tyrosine. Mutants exhibited similar enzymatic activity but altered regulatory responses, providing insights into evolutionary adaptations in metabolic control.

Implications for Biotechnology

The manipulation of DAHP synthase activity has significant implications for biotechnology, particularly in enhancing the production of valuable aromatic compounds. For example, engineering feedback-resistant variants of DAHP synthase has been shown to increase yields of flavonoids in microbial systems.

Propriétés

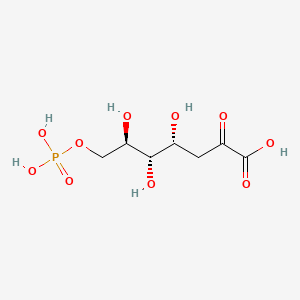

IUPAC Name |

(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonooxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/t3-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWIPEXIFFQAQZ-PUFIMZNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949135 | |

| Record name | 3-Deoxy-7-O-phosphonatohept-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-73-8 | |

| Record name | 3-Deoxy-D-arabino-heptulosonate 7-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxy-D-arabino-heptulosonate-7-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxy-7-O-phosphonatohept-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.